N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine
Overview
Description
N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a 4-nitrophenyl group and a 3-methoxypropylamine moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinazoline derivative reacts with a 4-nitrophenyl halide under basic conditions.
Attachment of the 3-Methoxypropylamine Moiety: The final step involves the nucleophilic substitution of the quinazoline derivative with 3-methoxypropylamine, typically under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine: can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The quinazoline core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄), or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated quinazoline derivatives, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrophenyl group could be involved in electron transfer reactions, while the quinazoline core may interact with specific binding sites on target molecules.
Comparison with Similar Compounds
N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine: can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline-based drug used to treat non-small cell lung cancer by inhibiting the epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
The unique combination of the 3-methoxypropyl and 4-nitrophenyl groups in This compound may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(4-nitrophenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-12-4-11-19-18-15-5-2-3-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h2-3,5-10H,4,11-12H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYBEEPKZVHFPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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